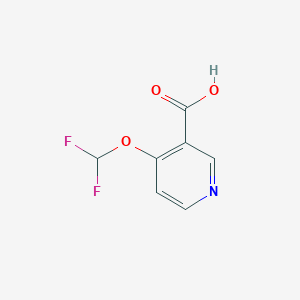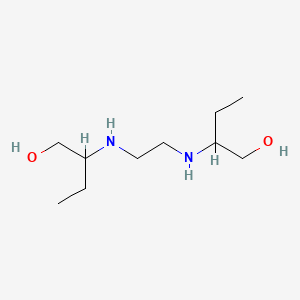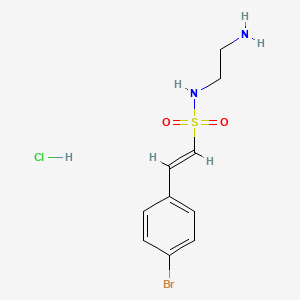
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: The reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring.
Introduction of the 4-chlorophenyl group: The thiazole intermediate is then reacted with 4-chloroaniline to introduce the 4-chlorophenyl group.
Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Biological Studies: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological macromolecules.
作用机制
The mechanism of action of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
相似化合物的比较
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its broad pharmacological spectrum, including anticancer and antimicrobial activities.
Thiazole-4-carboxylate derivatives: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Thiazolopyrimidines: Explored for their anticancer and anti-inflammatory properties.
属性
IUPAC Name |
ethyl N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPHGZURWULQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2667497.png)


![1-(Chloromethyl)-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2667501.png)

![2-chloro-N-{[1-(2-hydroxyethyl)piperidin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2667503.png)


![[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2667511.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride](/img/structure/B2667512.png)

![1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2667516.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2667518.png)
